
1-(2-Cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
RCS-8 wurde hauptsächlich in der forensischen und toxikologischen Forschung verwendet, da es in Produkten aus Kräuter-Räucherwerk vorkommt. Es wird als analytischer Referenzstandard für die Identifizierung und Quantifizierung synthetischer Cannabinoide in verschiedenen Proben verwendet . Darüber hinaus wird RCS-8 auf seine pharmakologischen Wirkungen und potenziellen Wechselwirkungen mit Cannabinoidrezeptoren untersucht .
Wirkmechanismus
RCS-8 entfaltet seine Wirkung, indem es als Agonist an Cannabinoidrezeptoren, insbesondere dem CB1-Rezeptor, wirkt. Diese Interaktion führt zur Aktivierung intrazellulärer Signalwege, was zu verschiedenen physiologischen und psychologischen Wirkungen führt. Die genauen molekularen Ziele und beteiligten Pfade sind noch Gegenstand der Untersuchung .
Wirkmechanismus
RCS-8, also known as 1-(2-Cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole, DEA No. 7008, SR-18, or RCS-8 compound, is a synthetic cannabinoid . This article will delve into the mechanism of action of RCS-8, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
RCS-8 is a synthetic cannabinoid, which suggests that its primary targets are likely the cannabinoid receptors, specifically the CB1 receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Biochemische Analyse
Biochemical Properties
As a synthetic cannabinoid, it is expected to interact with cannabinoid receptors in the body, similar to other cannabinoids
Cellular Effects
Given its structural similarity to other synthetic cannabinoids, it may influence cell function by interacting with cannabinoid receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a synthetic cannabinoid, it is likely to bind to cannabinoid receptors, potentially influencing their activity
Metabolic Pathways
A study has reported the identification of more than 20 RCS-8 metabolites, products of oxidation, demethylation, and glucuronidation . The major metabolites and targets for analytical methods were hydroxyphenyl RCS-8 glucuronide, a variety of hydroxycyclohexyl-hydroxyphenyl RCS-8 glucuronides, hydroxyphenyl RCS-8, as well as the demethyl-hydroxycyclohexyl RCS-8 glucuronide .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RCS-8 beinhaltet die Reaktion von 2-Methoxyphenylessigsäure mit Thionylchlorid, um das entsprechende Säurechlorid zu bilden. Dieser Zwischenstoff wird dann in Gegenwart einer Base wie Triethylamin mit 1-(2-Cyclohexylethyl)indol umgesetzt, um RCS-8 zu ergeben .
Industrielle Produktionsmethoden
Der allgemeine Ansatz würde die Skalierung der Labor-Syntheseverfahren beinhalten, wobei die ordnungsgemäße Handhabung und Sicherheitsmaßnahmen aufgrund der Einstufung der Verbindung als kontrollierte Substanz gewährleistet werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
RCS-8 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: RCS-8 kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können RCS-8 in seine entsprechenden Alkohole umwandeln.
Substitution: Substitutionsreaktionen können am Indol-Stickstoff oder am Phenylring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff oder Basen wie Natriumhydrid.
Hauptprodukte, die gebildet werden
Oxidation: Ketone und Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
RCS-8 ähnelt anderen synthetischen Cannabinoiden wie JWH-250 und RCS-4. Es ist einzigartig durch das Vorhandensein der 1-(2-Cyclohexylethyl)-Gruppe, von der erwartet wird, dass sie zu unterschiedlichen pharmakologischen Eigenschaften und Potenz führt . Weitere ähnliche Verbindungen sind:
JWH-250: Ein Analogon mit einer 1-Pentylgruppe anstelle der 1-(2-Cyclohexylethyl)-Gruppe.
RCS-4: Ein weiteres synthetisches Cannabinoid mit unterschiedlichen Substituenten am Indolring.
Eigenschaften
IUPAC Name |
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQFBMXCQIKYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158821 | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345970-42-4 | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RCS-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11030I5W3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: The molecular formula of SR-18 (1-(2-Cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is C25H29NO2, and its molecular weight is 375.5 g/mol.
A: While the provided research papers do not contain detailed spectroscopic data, one paper mentions the use of high-resolution mass spectrometry (HRMS) to identify SR-18 metabolites. [] This technique helps determine the mass-to-charge ratio of ions with high accuracy, aiding in structural elucidation.
A: The research papers primarily focus on identifying and characterizing SR-18 metabolites in a human hepatocyte model. [] Therefore, specific details regarding the impact of structural modifications on SR-18's activity, potency, and selectivity are not provided.
A: Research indicates that SR-18 undergoes extensive metabolism in human hepatocytes, primarily through oxidation, demethylation, and glucuronidation. [] Major metabolic products include hydroxyphenyl SR-18 glucuronide, various hydroxycyclohexyl-hydroxyphenyl SR-18 glucuronides, hydroxyphenyl SR-18, and the demethyl-hydroxycyclohexyl SR-18 glucuronide.
A: High-resolution mass spectrometry (HRMS) coupled with time-of-flight (TOF) analysis is a key technique for identifying and characterizing SR-18 and its metabolites. [] This method enables the detection and structural elucidation of various metabolic products based on their accurate mass and fragmentation patterns.
ANone: The provided research papers do not provide information about the immunogenicity or potential immunological responses associated with SR-18.
A: The research primarily focuses on the metabolic fate of SR-18. [] Therefore, information regarding alternative compounds or substitutes with comparable properties is not discussed in the provided papers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)


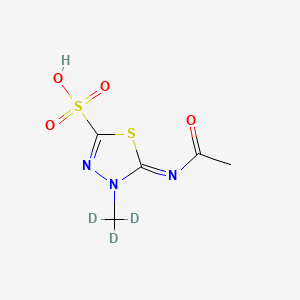
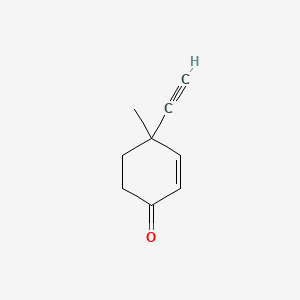
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)
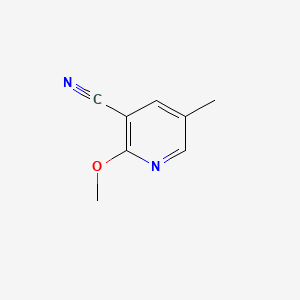
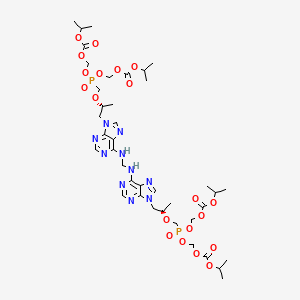
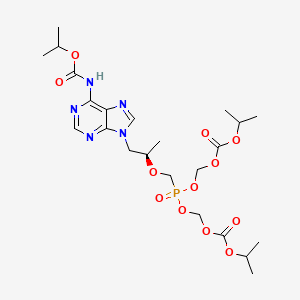
![Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate](/img/structure/B587707.png)
